2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline
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Overview
Description
2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline is a complex organic compound that features a nitro group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-chloro-5-nitroaniline, followed by substitution reactions to introduce the piperidine groups . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The scalability of the production process is crucial for industrial applications, and methods such as high-pressure liquid chromatography (HPLC) are often employed for purification .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The piperidine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions include various amine derivatives and substituted piperidine compounds .
Scientific Research Applications
2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine moiety can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-(piperidin-1-yl)aniline: Similar structure but lacks the additional piperidine group.
2-Nitro-5-(piperidin-1-yl)benzaldehyde: Contains a benzaldehyde group instead of an aniline group.
Uniqueness
2-Nitro-5-[4-(piperidin-1-yl)piperidin-1-yl]aniline is unique due to its dual piperidine groups, which can enhance its chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research .
Properties
Molecular Formula |
C16H24N4O2 |
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Molecular Weight |
304.39 g/mol |
IUPAC Name |
2-nitro-5-(4-piperidin-1-ylpiperidin-1-yl)aniline |
InChI |
InChI=1S/C16H24N4O2/c17-15-12-14(4-5-16(15)20(21)22)19-10-6-13(7-11-19)18-8-2-1-3-9-18/h4-5,12-13H,1-3,6-11,17H2 |
InChI Key |
GLVQOPCVRAADNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
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